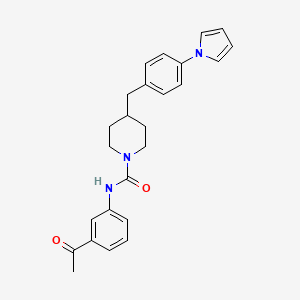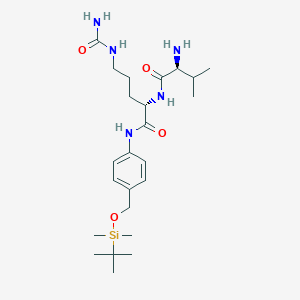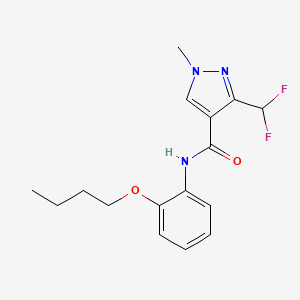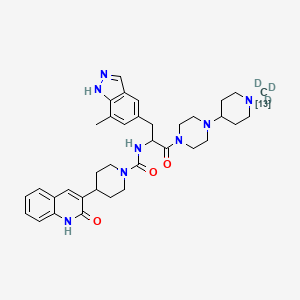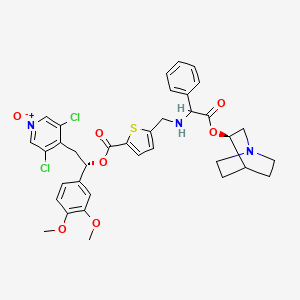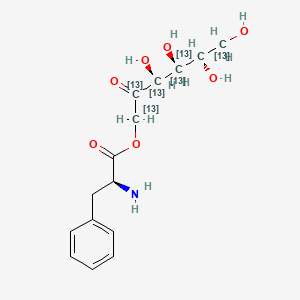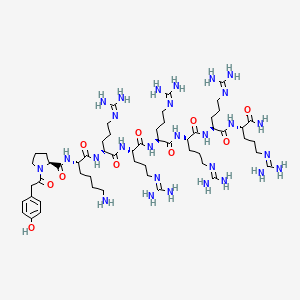
deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 is a synthetic peptide composed of a sequence of amino acids. This compound is notable for its potential applications in various fields, including biochemistry, pharmacology, and medical research. The sequence of amino acids in this peptide includes deamino-nTyr (deaminated tyrosine), proline, lysine, and multiple arginine residues, which contribute to its unique properties and functions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:
Resin Loading: The initial amino acid (deamino-nTyr) is attached to a solid resin.
Coupling: Each subsequent amino acid (Pro, Lys, Arg, etc.) is coupled to the growing peptide chain using coupling reagents such as HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) and DIPEA (N,N-Diisopropylethylamine).
Deprotection: The protecting groups on the amino acids are removed using TFA (trifluoroacetic acid) to expose the reactive sites for further coupling.
Cleavage: The completed peptide is cleaved from the resin and purified using HPLC (high-performance liquid chromatography).
Industrial Production Methods
Industrial production of this peptide may involve large-scale SPPS with automated peptide synthesizers to ensure high yield and purity. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards for pharmaceutical-grade peptides.
化学反応の分析
Types of Reactions
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized at specific amino acid residues, such as tyrosine and arginine, under oxidative conditions.
Reduction: Reduction reactions can target disulfide bonds if present in the peptide structure.
Substitution: Amino acid residues in the peptide can be substituted with other amino acids or chemical groups to modify its properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or other oxidizing agents can be used under controlled conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are commonly used.
Substitution: Amino acid derivatives and coupling reagents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific modifications made to the peptide. For example, oxidation may result in the formation of sulfoxides or sulfone derivatives, while substitution can yield peptides with altered amino acid sequences.
科学的研究の応用
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 has a wide range of scientific research applications:
Chemistry: Used as a model peptide for studying peptide synthesis, structure, and reactivity.
Biology: Investigated for its role in cellular signaling, protein-protein interactions, and enzyme-substrate specificity.
Medicine: Explored for its potential therapeutic applications, including as a drug delivery vehicle, antimicrobial agent, and in cancer research.
Industry: Utilized in the development of diagnostic assays, biosensors, and as a component in biotechnological processes.
作用機序
The mechanism of action of deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2 involves its interaction with specific molecular targets and pathways. The multiple arginine residues in the peptide sequence contribute to its high affinity for negatively charged biomolecules, such as nucleic acids and cell membranes. This interaction can modulate cellular processes, including signal transduction, gene expression, and membrane permeability.
類似化合物との比較
Similar Compounds
Deamino-nTyr-Pro-Lys-Arg-Arg-Arg-Arg-Arg-Arg-NH2: A similar peptide with a slightly different amino acid sequence.
Pro-His-DPhe-Arg-Trp-Dap-Lys(Arg-Arg-Arg-Ac)-DPro: A macrocyclic melanocortin peptide agonist with extracyclic arginine residues.
NMA-Gly-Cys-Gly-Val-Leu-Leu-Lys(dnp)-Arg-Arg-NH2: A peptide with a similar arginine-rich sequence.
Uniqueness
This compound is unique due to its specific sequence of amino acids, which imparts distinct physicochemical properties and biological activities. The presence of multiple arginine residues enhances its binding affinity for negatively charged molecules, making it a valuable tool in various research and therapeutic applications.
特性
分子式 |
C55H100N28O10 |
|---|---|
分子量 |
1313.6 g/mol |
IUPAC名 |
(2S)-N-[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]-1-[2-(4-hydroxyphenyl)acetyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C55H100N28O10/c56-22-2-1-10-34(82-49(93)40-17-9-29-83(40)41(85)30-31-18-20-32(84)21-19-31)44(88)78-36(13-5-25-72-52(62)63)46(90)80-38(15-7-27-74-54(66)67)48(92)81-39(16-8-28-75-55(68)69)47(91)79-37(14-6-26-73-53(64)65)45(89)77-35(12-4-24-71-51(60)61)43(87)76-33(42(57)86)11-3-23-70-50(58)59/h18-21,33-40,84H,1-17,22-30,56H2,(H2,57,86)(H,76,87)(H,77,89)(H,78,88)(H,79,91)(H,80,90)(H,81,92)(H,82,93)(H4,58,59,70)(H4,60,61,71)(H4,62,63,72)(H4,64,65,73)(H4,66,67,74)(H4,68,69,75)/t33-,34-,35-,36-,37-,38-,39-,40-/m0/s1 |
InChIキー |
UVDZRYDWESJRQX-TZPCGENMSA-N |
異性体SMILES |
C1C[C@H](N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N |
正規SMILES |
C1CC(N(C1)C(=O)CC2=CC=C(C=C2)O)C(=O)NC(CCCCN)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCN=C(N)N)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![dilithium;[dideuterio-[(2R,3S,5R)-2,3,4,5-tetradeuterio-3,4-dideuteriooxy-5-[5,6-dideuterio-4-(dideuterioamino)-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl] phosphate](/img/structure/B12383419.png)
![N-(2,4-dimethylphenyl)-2,2,2-trifluoro-N-[(E)-[3-(trifluoromethoxy)phenyl]methylideneamino]acetamide](/img/structure/B12383429.png)
![(4aS,5R,6S,8R,8aS)-8-hydroxy-5,6,8a-trimethyl-5-[2-(5-oxo-2H-furan-4-yl)ethyl]-3,4,4a,6,7,8-hexahydronaphthalene-1-carboxylic acid](/img/structure/B12383437.png)
